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An In-Depth Technical Guide to 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid: Synthesis,

Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-
(ethoxycarbonyl)cyclobutanecarboxylic acid, a key building block in modern organic

synthesis and medicinal chemistry. We will delve into its nomenclature, physicochemical

properties, detailed synthetic protocols, and its strategic application in the development of

novel therapeutics, grounded in authoritative scientific literature.

Compound Identification and Nomenclature
The precise identification of a chemical entity is foundational for research and development.

This section outlines the formal naming conventions and identifiers for the topic compound.

IUPAC Name
The systematic name for this compound, according to the International Union of Pure and

Applied Chemistry (IUPAC) nomenclature, is 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid.

Synonyms and Common Identifiers
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In literature and commercial catalogs, this compound is frequently listed under various

synonyms. Recognizing these is crucial for efficient literature searching and procurement.

Cyclobutane-1,1-dicarboxylic acid monoethyl ester[1]

Monoethyl 1,1-cyclobutanedicarboxylate[1]

1,1-Cyclobutanedicarboxylic acid, 1-ethyl ester[2]

Ethyl hydrogen cyclobutane-1,1-dicarboxylate[2]

1-Carboxy-1-ethoxycarbonylcyclobutane

Key Chemical Identifiers
Quantitative identification is ensured by universally recognized registry numbers and formulas.

Identifier Value Source(s)

CAS Number 54450-84-9 [1]

Molecular Formula C₈H₁₂O₄

Molecular Weight 172.18 g/mol

InChI Key
XYHZRSFKDSWLHW-

UHFFFAOYSA-N

Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, reactivity, and

suitability for specific applications. 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is a

colorless to pale yellow liquid at standard conditions.[1]
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Property Value Conditions Source(s)

Form Liquid 25 °C, 1 atm [1]

Density 1.117 g/mL 25 °C [1]

Refractive Index 1.451 20 °C [1]

Flash Point > 110 °C (> 230 °F) Closed cup [1]

Boiling Point 276.6 °C
760 mmHg

(Predicted)

Synthesis and Mechanism
The synthesis of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid is a well-documented two-

step process. The primary strategy involves the formation of the parent diester, followed by

selective mono-hydrolysis. This approach is favored due to the high availability of the starting

materials and robust, scalable reaction conditions.

Overall Synthetic Scheme
The synthesis proceeds via two key transformations:

Malonic Ester Synthesis: Cyclization of diethyl malonate with a 1,3-dihalopropane to form

diethyl 1,1-cyclobutanedicarboxylate.

Selective Saponification: Controlled mono-hydrolysis of one of the two ester groups to yield

the target mono-acid.
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Step 1: Diester Formation

Step 2: Selective Hydrolysis

Diethyl Malonate + 
1,3-Dihalopropane

Diethyl 1,1-cyclobutanedicarboxylate

 Alkylation & 
 Intramolecular Cyclization 

Sodium Ethoxide (Base)

Diethyl 1,1-cyclobutanedicarboxylate

Purification & Isolation

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid

 Saponification & 
 Acidification 

1. NaOH (1 eq.), EtOH 
 2. HCl (aq)

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(ethoxycarbonyl)cyclobutanecarboxylic acid.
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Detailed Experimental Protocols
This procedure is adapted from the robust and widely cited methods in Organic Syntheses. The

reaction involves the dialkylation of diethyl malonate with trimethylene chlorobromide or

dibromide using sodium ethoxide as the base.

Materials:

Diethyl malonate

Trimethylene chlorobromide (or dibromide)

Sodium metal

Absolute ethanol

Diethyl ether

Anhydrous sodium sulfate

Procedure:

Prepare Sodium Ethoxide Solution: In a 5-L round-bottomed flask equipped with a reflux

condenser, carefully add 138 g (6.0 g-atoms) of freshly cut sodium to 2.5 L of absolute

ethanol. Strict anhydrous conditions must be maintained.[3]

Set up Reaction: In a separate 5-L three-necked flask equipped with a mechanical stirrer and

reflux condenser, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of

trimethylene chlorobromide. Heat the mixture to 80°C.[3]

Initiate Cyclization: Vigorously stir the heated malonate mixture while slowly adding the

sodium ethoxide solution. The rate of addition should be controlled to maintain a smooth

reflux (approx. 1.5 hours).[3]

Complete Reaction: After the addition is complete, continue to reflux the mixture with stirring

for an additional 45 minutes.[3]
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Workup: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium

halide salts. Separate the organic layer. Extract the aqueous layer with three 500-mL

portions of diethyl ether.[3]

Isolation and Purification: Combine the organic layer and ether extracts, dry over anhydrous

sodium sulfate, filter, and remove the ether by distillation. The crude residue is then purified

by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate (boiling point 91–96°C at

4 mm Hg). The typical yield is 53–55%.[3]

Causality and Expertise: The use of sodium ethoxide in ethanol is a classic condition for

malonic ester synthesis. Maintaining anhydrous conditions is critical to prevent quenching the

ethoxide base and undesired side reactions. The slow addition of the base to the heated

mixture of reactants controls the exothermic reaction and favors the desired intramolecular

cyclization over intermolecular polymerization, which can form tetraesters as a major

byproduct.[4]

This protocol achieves the selective saponification of one ester group, a common challenge

with symmetric diesters. The key is the stoichiometric control of the base.

Materials:

Diethyl 1,1-cyclobutanedicarboxylate

1N Sodium hydroxide solution

Ethanol

12N Hydrochloric acid

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

Reaction Setup: Dissolve 4.5 g (22.5 mmol) of diethyl 1,1-cyclobutanedicarboxylate in 20 mL

of ethanol in a flask with magnetic stirring.[2]
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Controlled Saponification: Add 22.5 mL of 1N sodium hydroxide solution (22.5 mmol, 1.0

equivalent) dropwise to the stirred solution. The slow addition rate (e.g., 1 drop every 20

seconds) is crucial for selectivity.[2]

Reaction Monitoring: Stir the resulting mixture at room temperature for 6 hours.

Initial Workup: Concentrate the mixture by rotary evaporation to a volume of approximately

10 mL. Wash the aqueous residue with diethyl ether to remove any unreacted diester, and

separate the aqueous layer.[2]

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 12N

hydrochloric acid until the pH is strongly acidic. The temperature should be maintained below

10°C during this exothermic step.[2]

Extraction and Isolation: Extract the acidified aqueous mixture with three 50-mL portions of

diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter,

and evaporate the solvent to yield the final product as a colorless oil.[2]

Trustworthiness and Validation: This protocol is a self-validating system. The use of exactly one

equivalent of NaOH kinetically favors the formation of the mono-salt. Once the first ester is

hydrolyzed, the resulting carboxylate is negatively charged, which electrostatically repels the

incoming hydroxide nucleophile, thus slowing down the rate of the second hydrolysis and

allowing for the isolation of the mono-acid product.

Applications in Drug Development and Medicinal
Chemistry
The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[5] Its

rigid, puckered three-dimensional structure provides a distinct advantage over more flexible

aliphatic chains or planar aromatic rings. The gem-disubstituted pattern, as seen in 1-
(ethoxycarbonyl)cyclobutanecarboxylic acid, is particularly valuable.[6][7]

Role as a Conformationally Restricted Scaffold
The inherent strain and puckered conformation of the cyclobutane ring allow it to serve as a

rigid scaffold. This has several benefits in drug design:
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Improved Potency and Selectivity: By locking key pharmacophoric groups in a specific

spatial orientation, the molecule can achieve a more favorable binding interaction with its

biological target.[5]

Metabolic Stability: The cyclobutane core can enhance a drug candidate's metabolic stability

by replacing more labile linear linkers or protecting adjacent functional groups from

enzymatic degradation.[5][8]

Aryl Bioisostere: The cyclobutane ring can act as a non-planar bioisostere for phenyl rings,

improving physicochemical properties like solubility while maintaining necessary vector

orientations for binding.[5][9]

Synthetic Utility as a Bifunctional Building Block
1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is an ideal starting point for generating

diverse chemical libraries for drug screening. Its two distinct functional groups can be

addressed with orthogonal chemistry:

Carboxylic Acid Handle: Allows for standard amide bond formation, connecting the

cyclobutane core to other fragments or amino acid residues.

Ethyl Ester Handle: Can be hydrolyzed to the di-acid, reduced to an alcohol, or used in

further ester-based reactions.

This bifunctionality makes it a versatile intermediate for creating complex molecules with

precise three-dimensional architectures, a critical aspect of modern drug discovery.[10]

Marketed drugs such as the anticancer agent Carboplatin (which contains a cyclobutane-1,1-

dicarboxylate core) and the hepatitis C inhibitor Boceprevir highlight the clinical success of

incorporating this scaffold.

Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals,

1-(ethoxycarbonyl)cyclobutanecarboxylic acid presents several hazards that require

appropriate handling procedures.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://pubs.acs.org/doi/pdf/10.1021/acs.joc.5c01175
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9315009/
https://www.benchchem.com/product/b1588807?utm_src=pdf-body
https://www.benchchem.com/product/b193281
https://www.benchchem.com/product/b1588807?utm_src=pdf-body
https://www.researchgate.net/figure/Drugs-and-bioactive-molecules-bearing-gem-difluorinated-cyclobutane-moieties_fig1_379510188
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Class GHS Code Description

Acute Toxicity H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT SE 3 H335
May cause respiratory

irritation.

Precautionary Statements (P-codes):

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P264: Wash skin thoroughly after handling.

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Conclusion
1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is more than a simple chemical intermediate;

it is a strategic tool for medicinal chemists. Its synthesis is reliable and scalable, and its unique

structural properties—stemming from the strained, non-planar cyclobutane ring—offer a

powerful method for optimizing the potency, selectivity, and pharmacokinetic profiles of drug

candidates. As the demand for novel, three-dimensional chemical matter continues to grow in

drug discovery, the application of versatile building blocks like this one will undoubtedly expand,

paving the way for the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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